molecular formula C16H12BrN3O2 B4237438 3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B4237438
M. Wt: 358.19 g/mol
InChI Key: MMSSYVRXGSPGGE-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid or its derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Coupling reaction: The final step involves coupling the oxadiazole derivative with a benzamide derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products will vary depending on the nucleophile used, such as substituted amines or thiols.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to inhibition or modulation of their activity. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety also show a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of the oxadiazole and benzamide moieties, which can result in synergistic effects and enhanced biological activity compared to compounds containing only one of these functional groups .

Properties

IUPAC Name

3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-8-4-7-12(9-13)16(21)18-10-14-19-15(20-22-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSSYVRXGSPGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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